

# treatment discontinuation rates degludec vs glargine U300

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## Compound Focus: Insulin Degludec

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## Comparative Effectiveness: Degludec vs. Glargine U300

The following data comes from the **CONFIRM study**, a large, real-world, observational study that used propensity-score matching to analyze insulin-naïve patients with type 2 diabetes in the U.S. over a 180-day follow-up period [1] [2].

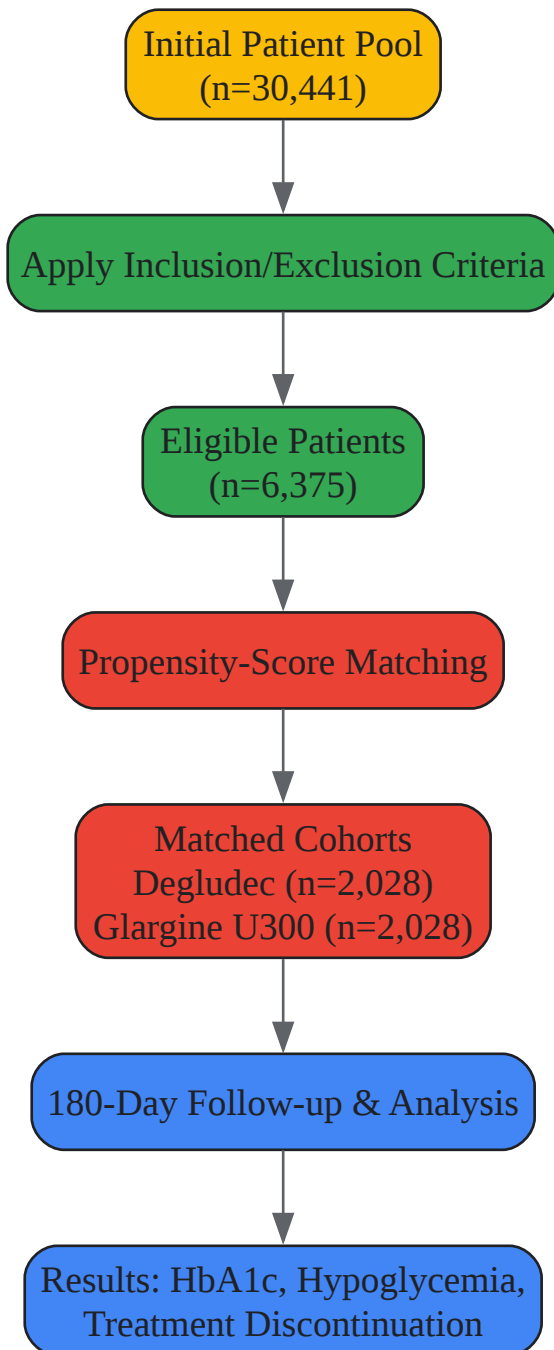
Outcome Measure	Insulin Degludec	Insulin Glargine U300	Estimated Treatment Difference	P-value
Treatment Discontinuation Risk	Lower	Higher	Hazard Ratio (HR): 0.73 (27% reduction)	< 0.001 [1] [2]
HbA1c Reduction	Larger	Smaller	-0.27%	0.03 [1] [2]
Likelihood of Hypoglycaemia	Lower	Higher	Odds Ratio (OR): 0.64 (36% reduction)	< 0.01 [1] [2]
Rate of Hypoglycaemic Episodes	Lower	Higher	Rate Ratio (RR): 0.70 (30% reduction)	< 0.05 [1] [2]

## Detailed Experimental Protocol of the CONFIRM Study

The data in the table above is derived from a robust methodological framework designed to mimic a controlled experiment in a real-world setting [2].

- **Study Design:** Non-interventional, comparative effectiveness study.
- **Data Source:** De-identified Electronic Medical Records (EMRs) from the Explorys database (IBM Watson Health), covering multiple US health systems [2].
- **Patient Population:** Insulin-naïve adults with type 2 diabetes, suboptimally controlled on oral antihyperglycaemic drugs. The study employed an **incident user design** to avoid confounding from prior insulin use [2].
- **Patient Selection & Matching:** From an initial pool of 30,441 patients, 6,375 were eligible. Using **propensity-score matching**, 4,056 patients were selected, with 2,028 in each the degludec and glargine U300 groups. This statistical technique balances baseline characteristics (like age, gender, and provider specialty) between groups to allow for a fairer comparison [2].
- **Primary Endpoint:** Change in HbA1c from baseline to 180 days of follow-up.
- **Statistical Analysis:**
  - **HbA1c Change:** Analyzed using a repeated-measure analysis of covariance (ANCOVA).
  - **Hypoglycaemia:** The change in the rate of episodes was estimated using negative binomial regression, and the change in the proportion of patients with hypoglycaemia was estimated using logistic regression.
  - **Time-to-Discontinuation:** Analyzed using a **Cox Proportional Hazard model**, which calculates the hazard ratio (HR) of 0.73, indicating a 27% lower risk of discontinuing treatment in the degludec group over time [1] [2].

The following diagram illustrates the workflow of the CONFIRM study:



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## Interpretation and Conflicting Evidence

While the CONFIRM study provides clear evidence on discontinuation rates, it is important to consider the broader research landscape, which shows mixed results.

- **Mechanism for Lower Discontinuation:** The CONFIRM study authors suggest that the significantly larger HbA1c reduction, lower hypoglycaemia risk, and more flexible dosing profile of degludec likely contributed to the higher treatment persistence [1] [3]. An editorial also cited the CONFIRM results, noting a "37% higher" discontinuation rate with Gla-300, which aligns with the reported hazard ratio of 0.73 [4].
- **Contrasting Findings from Other Studies:** The conclusion that degludec is superior is not universal.
  - The **BRIGHT trial**, a randomized controlled trial (RCT) in insulin-naïve patients with type 2 diabetes, found **no significant difference** in hypoglycaemia rates between the two insulins after the initial titration period, with comparable HbA1c reductions [5] [4].
  - The **CONCLUDE trial**, an RCT in insulin-experienced patients, failed to meet its primary endpoint for overall hypoglycaemia. Its findings on secondary endpoints (nocturnal hypoglycaemia) are considered exploratory and not conclusive [5].
  - A 2022 **meta-analysis** concluded that degludec and glargine have "comparable efficacy" across most metrics of glycemic variability, though degludec may offer an advantage in reducing fasting blood glucose variability [6].
  - A smaller **crossover RCT** found no significant differences between the two insulins in glycemic variability or arterial stiffness, but did note a potentially significant difference in lipid profiles [7].

In summary, for your audience of researchers and drug development professionals, the most robust real-world evidence strongly indicates that **insulin degludec has a significant advantage over insulin glargine U300 in reducing treatment discontinuation rates**. This is likely linked to its performance in other efficacy endpoints. However, the conflicting data from randomized trials highlights that the clinical profile of one insulin over the other may vary depending on the patient population and specific treatment goals.

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